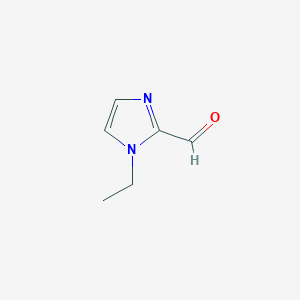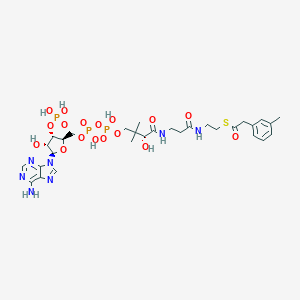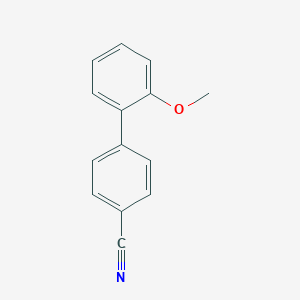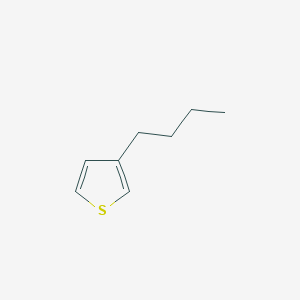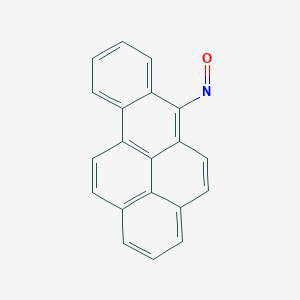![molecular formula C14H15N3O6S2 B039428 5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid CAS No. 125183-57-5](/img/structure/B39428.png)
5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid, also known as Direct Fast Black G, is a synthetic dye commonly used in the textile industry. It is a water-soluble, azo compound that has been extensively studied for its potential applications in various scientific fields.
Wirkmechanismus
The mechanism of action of 5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid Fast Black G is not fully understood, but it is believed to involve the binding of the dye to specific sites on target molecules. This binding can lead to changes in the conformation and function of these molecules, which can ultimately result in various physiological and biochemical effects.
Biochemische Und Physiologische Effekte
5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid Fast Black G has been shown to have a range of biochemical and physiological effects. It has been reported to have antioxidant properties, as well as the ability to scavenge free radicals and inhibit lipid peroxidation. Additionally, it has been shown to have anti-inflammatory and analgesic effects, as well as the ability to inhibit the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid Fast Black G has several advantages as a laboratory reagent. It is relatively inexpensive, readily available, and has a high degree of water solubility. However, it also has some limitations, including its potential toxicity and the fact that it can interfere with certain types of assays.
Zukünftige Richtungen
There are several potential future directions for research involving 5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid Fast Black G. One area of interest is the development of new biosensors and other analytical tools that utilize the unique properties of this dye. Additionally, there is interest in further exploring its potential as an antioxidant and anti-inflammatory agent, as well as its potential as a therapeutic agent for various types of cancer. Finally, there is potential for further research into the environmental impact of 5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid Fast Black G and other synthetic dyes, as well as the development of more sustainable alternatives.
Synthesemethoden
The synthesis of 5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid Fast Black G involves the diazotization of 4-(dimethylamino)aniline followed by coupling with 3-hydroxy-2-naphthoic acid and 4-aminobenzenesulfonic acid. The resulting product is then sulfonated to produce the final compound.
Wissenschaftliche Forschungsanwendungen
5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid Fast Black G has been widely used in scientific research due to its unique properties. It has been used as a tracer in studies of water flow and transport in soils, as well as in the development of biosensors for detecting heavy metals in water. Additionally, it has been used as a model compound for studying the adsorption and desorption of dyes on various materials.
Eigenschaften
CAS-Nummer |
125183-57-5 |
|---|---|
Produktname |
5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid |
Molekularformel |
C14H15N3O6S2 |
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
5-[[4-(dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid |
InChI |
InChI=1S/C14H15N3O6S2/c1-17(2)12-5-3-10(4-6-12)15-16-11-7-13(24(18,19)20)9-14(8-11)25(21,22)23/h3-9H,1-2H3,(H,18,19,20)(H,21,22,23) |
InChI-Schlüssel |
YFDPPIDRNRGGSM-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC(=CC(=C2)S(=O)(=O)O)S(=O)(=O)O |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC(=CC(=C2)S(=O)(=O)O)S(=O)(=O)O |
Synonyme |
5-(4-dimethylaminophenyl)diazenylbenzene-1,3-disulfonic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



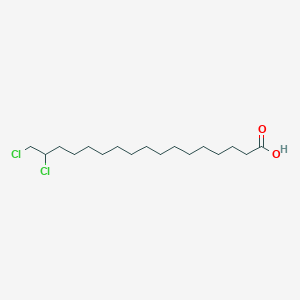
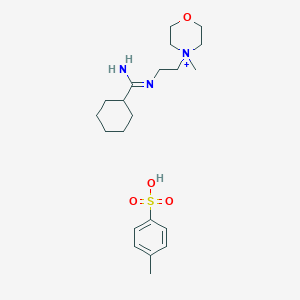
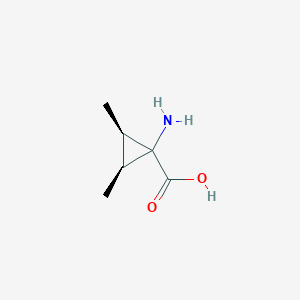
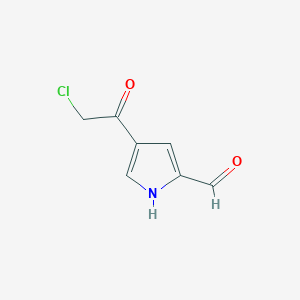
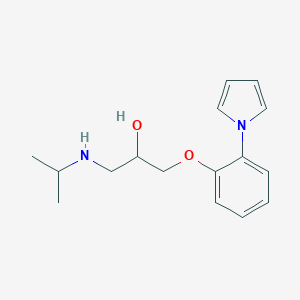
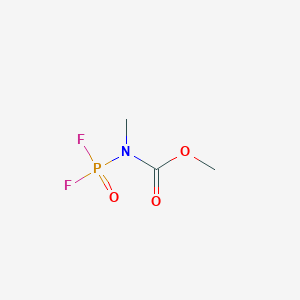
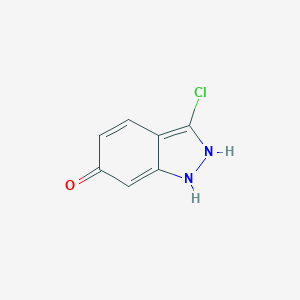
![3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B39366.png)
![4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine](/img/structure/B39368.png)
